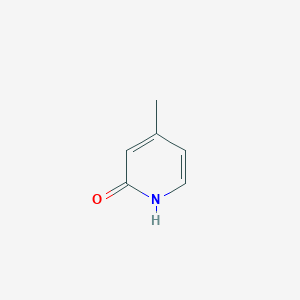
2-羟基-4-甲基吡啶
描述
2-Hydroxy-4-methylpyridine, also known as 4-Methyl-2(1H)-pyridinone, is a chemical compound with the empirical formula C6H7NO . It is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . This compound is used as an intermediate in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase .
Synthesis Analysis
2-Hydroxy-4-methylpyridine is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular weight of 2-Hydroxy-4-methylpyridine is 109.13 . The SMILES string representation is Cc1ccnc(O)c1 . The InChI key is YBDRFJXGJQULGH-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Hydroxy-4-methylpyridine is suitable for use in a study to investigate the equilibrium of self-association of 2-pyrrolidone (A) and 2-hydroxyl-4-methyl-pyridine (B), also the hetero-association between A and B in [2 H 3] acetonitrile by NMR .Physical And Chemical Properties Analysis
2-Hydroxy-4-methylpyridine is a solid at 20°C . It has a boiling point of 186-187°C at 12 mmHg and a melting point of 131-134°C .科学研究应用
Chemical Synthesis
2-Hydroxy-4-methylpyridine is often used in chemical synthesis. For instance, it is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes .
NMR Studies
This compound is suitable for use in a study to investigate the equilibrium of self-association of 2-pyrrolidone (A) and 2-hydroxyl-4-methyl-pyridine (B), also the hetero-association between A and B in [2 H3] acetonitrile by Nuclear Magnetic Resonance (NMR) .
作用机制
Target of Action
2-Hydroxy-4-methylpyridine is an intermediate used in the synthesis of various compounds, including oxobenzopyrancarboxylate derivatives, which are inhibitors of serine proteases and human leukocyte elastase . These enzymes play crucial roles in various biological processes, including inflammation and coagulation .
Mode of Action
It is known that it interacts with its targets (serine proteases and human leukocyte elastase) by inhibiting their enzymatic activity . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
2-Hydroxy-4-methylpyridine affects the biochemical pathways involving serine proteases and human leukocyte elastase . By inhibiting these enzymes, it can potentially alter the course of inflammatory responses and coagulation processes . .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-methylpyridine’s action are likely to be related to its inhibition of serine proteases and human leukocyte elastase . This could potentially lead to a reduction in inflammation and alterations in coagulation . .
安全和危害
未来方向
2-Hydroxy-4-methylpyridine has potential applications in the synthesis of various chemical compounds. Its use in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase, as well as in the synthesis of (indanylamino)(pyridinyloxy)pyrazines and analogs as corticotropin-releasing factor type-1 receptor antagonists, suggests potential future directions for this compound .
属性
IUPAC Name |
4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDRFJXGJQULGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299790 | |
| Record name | 2-Hydroxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylpyridine | |
CAS RN |
91914-05-5, 13466-41-6 | |
| Record name | 2-Pyridinol, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13466-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13466-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-2-pyridone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-hydroxy-4-methylpyridine be used to modify the physicochemical properties of drugs?
A: Yes, 2-hydroxy-4-methylpyridine can be used as a co-crystal former to modify the physicochemical properties of poorly water-soluble drugs. A study by [] investigated the use of 2-hydroxy-4-methylpyridine as a co-crystal former for indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). The researchers found that the 2-hydroxy-4-methylpyridine-indomethacin co-crystal exhibited significantly improved dissolution properties compared to indomethacin alone. This improved dissolution translated to enhanced oral bioavailability in rats. Interestingly, the co-crystal also displayed a distinct impact on intestinal cell monolayer integrity compared to a simple physical mixture of indomethacin and 2-hydroxy-4-methylpyridine, suggesting a unique interaction with biological systems.
Q2: What is the role of 2-hydroxy-4-methylpyridine in the biodegradation of alkylpyridines?
A: Research suggests that 2-hydroxy-4-methylpyridine is a key intermediate in the microbial degradation pathway of certain alkylpyridines. A study by [] isolated a bacterial strain, Pseudonocardia sp. strain M43, capable of utilizing 4-methylpyridine and 4-ethylpyridine as sole carbon and nitrogen sources. During the degradation process, the researchers observed a transient accumulation of 2-hydroxy-4-methylpyridine, suggesting its role as a metabolite. This finding indicates that the bacterium likely employs a hydroxylation step, converting 4-methylpyridine to 2-hydroxy-4-methylpyridine, as part of its degradation pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)








